4-Methyl-2-(piperidin-4-yl)hexan-1-amine chemical structure and physical properties
4-Methyl-2-(piperidin-4-yl)hexan-1-amine chemical structure and physical properties
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Structural Analysis, Synthetic Methodologies, and Pharmacological Profiling of a Novel Aliphatic Diamine Scaffold
Executive Summary
In the landscape of modern drug discovery, aliphatic diamines featuring saturated heterocyclic cores represent a privileged class of pharmacophores. 4-Methyl-2-(piperidin-4-yl)hexan-1-amine is a highly versatile, structurally unique scaffold. Characterized by a piperidine ring linked to a branched hexyl chain bearing a primary amine, this molecule offers dual basic centers separated by a flexible, lipophilic backbone. This guide provides an authoritative, in-depth blueprint for the synthesis, analytical validation, and pharmacological application of this compound, designed specifically for researchers in medicinal chemistry and neuropharmacology.
Structural Chemistry & Physicochemical Profiling
The structural topology of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine dictates its behavior in both synthetic environments and biological systems. The molecule possesses two chiral centers (C2 and C4), resulting in four possible stereoisomers (two diastereomeric pairs). This stereochemical complexity allows for fine-tuning of receptor binding pockets.
The presence of two ionizable nitrogen atoms (a secondary amine on the piperidine and a primary aliphatic amine) significantly impacts its lipophilicity and blood-brain barrier (BBB) permeability. At physiological pH (7.4), the molecule exists predominantly as a dication, necessitating specific formulation strategies (e.g., prodrugs or liposomal delivery) for central nervous system (CNS) applications .
Table 1: Physicochemical and Structural Properties
| Property | Value / Description | Impact on Drug-Likeness |
| Molecular Formula | C₁₂H₂₆N₂ | Complies with Lipinski’s Rule of 5 (MW < 500). |
| Molecular Weight | 198.35 g/mol | Low molecular weight allows for extensive functionalization. |
| Stereocenters | 2 (C2, C4) | Yields 4 stereoisomers; enables 3D spatial tuning for target selectivity. |
| Predicted LogP | ~2.68 | Optimal balance of aqueous solubility and membrane permeability. |
| pKa (Piperidine NH) | ~10.5 | Highly basic; remains protonated in the gastrointestinal tract. |
| pKa (Primary Amine) | ~10.0 | Acts as a strong hydrogen bond donor in receptor binding. |
| Topological Polar Surface Area | 38.0 Ų | Excellent for CNS penetration (< 90 Ų threshold). |
De Novo Synthetic Strategy & Self-Validating Protocols
The synthesis of this scaffold requires precise control over carbon-carbon bond formation and functional group interconversion. The most robust retrosynthetic approach involves the alpha-alkylation of a protected piperidine-acetonitrile, followed by nitrile reduction and global deprotection.
Fig 1: Retrosynthetic workflow and forward synthesis of the target aliphatic diamine scaffold.
Step 1: Alpha-Alkylation via Enolate Chemistry
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Procedure: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C, add n-BuLi (1.05 eq). Stir for 30 mins to generate Lithium Diisopropylamide (LDA). Add 2-(1-Boc-piperidin-4-yl)acetonitrile (1.0 eq) dropwise. Stir for 1 hour. Add 1-bromo-2-methylbutane (1.2 eq). Slowly warm to room temperature over 12 hours.
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Causality: The alpha-protons of the nitrile have a pKa of ~25. A strong, sterically hindered, non-nucleophilic base like LDA is strictly required to quantitatively deprotonate the alpha-carbon without attacking the electrophilic nitrile carbon . 1-bromo-2-methylbutane is chosen over the chloride analogue because the superior leaving group ability of bromide is necessary to overcome the steric hindrance at the beta-position during the Sₙ2 transition state.
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Self-Validating Checkpoint: Monitor the reaction via LC-MS. The protocol is validated to proceed to workup only when the starting material mass ([M-Boc+H]⁺ = 125) is entirely replaced by the product mass ([M-Boc+H]⁺ = 195). Persistence of starting material indicates moisture quenching of the LDA.
Step 2: Nitrile Reduction to Primary Amine
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Procedure: Dissolve the intermediate (1.0 eq) in anhydrous THF. Cool to 0°C under N₂. Slowly add LiAlH₄ (2.0 eq) in THF. Reflux for 4 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).
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Causality: LiAlH₄ is selected over catalytic hydrogenation (e.g., Pd/C or Raney Nickel). The steric bulk around the C2 position significantly retards surface-mediated reductions, whereas the soluble AlH₄⁻ hydride directly attacks the electrophilic nitrile carbon in solution . The Fieser quench is critical as it precipitates aluminum salts as a granular white solid, preventing the formation of untreatable emulsions during organic extraction.
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Self-Validating Checkpoint: Extract a 0.1 mL aliquot, perform a rapid mini-workup, and analyze via FT-IR. The reduction is complete when the sharp C≡N stretching band at ~2240 cm⁻¹ is completely absent.
Step 3: Global Deprotection
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Procedure: Dissolve the Boc-protected diamine in anhydrous dichloromethane (DCM). Cool to 0°C. Add trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) DCM:TFA ratio. Stir for 2 hours. Evaporate to dryness, then co-evaporate with toluene (3x).
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Causality: The bulky tert-butoxycarbonyl (Boc) group requires strong acidic conditions to generate the tert-butyl cation and drive decarboxylation. Co-evaporation with toluene is a thermodynamic necessity to azeotropically remove residual TFA, ensuring the final product is isolated cleanly as a bis-TFA salt before free-basing.
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Self-Validating Checkpoint: Monitor via TLC (Ninhydrin stain). The fully deprotected diamine will appear as a bright purple/pink spot at the baseline due to the high polarity of the exposed primary and secondary amines.
Analytical Characterization Standards
To ensure the structural integrity of the synthesized scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The diastereomeric nature of the compound will result in complex splitting patterns, particularly at the C3 methylene bridge.
Table 2: Key ¹H-NMR Diagnostic Targets (Predicted, 400 MHz, CDCl₃)
| Proton Assignment | Multiplicity | Expected Shift (δ, ppm) | Diagnostic Rationale (Causality) |
| C1-H₂ (adjacent to NH₂) | Multiplet | 2.60 - 2.85 | Deshielded by the electronegative primary amine; complex splitting due to the adjacent C2 chiral center. |
| Piperidine Equatorial C-H | Broad doublets | 3.00 - 3.20 | Characteristic deshielding of equatorial protons adjacent to the secondary amine in the chair conformation. |
| C4-CH₃ (Methyl) | Doublet | 0.85 - 0.95 | Strongly shielded aliphatic environment; splits into a doublet due to coupling with the C4 methine proton. |
| C6-H₃ (Terminal Methyl) | Triplet | 0.80 - 0.90 | Standard terminal aliphatic methyl signature; couples with the adjacent C5 methylene group. |
Pharmacological Potential & Target Engagement
Because of the precise spatial arrangement between the basic nitrogen of the piperidine and the primary amine (~4-5 bonds depending on rotameric conformation), this compound perfectly mimics the pharmacophore required for aminergic G-Protein Coupled Receptors (GPCRs).
Specifically, the scaffold is highly primed for Trace Amine-Associated Receptor 1 (TAAR1) modulation. TAAR1 is a critical target in the treatment of schizophrenia and metabolic disorders . The lipophilic 4-methylhexyl tail provides a hydrophobic anchor essential for stabilizing the ligand within the transmembrane domains of the receptor, while the dual amines engage in critical salt-bridge formations with aspartate residues (e.g., Asp103) in the binding pocket.
Fig 2: Proposed GPCR (TAAR1) signaling cascade modulated by the diamine pharmacophore.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for Piperidine." PubChem,[Link]
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American Chemical Society. "The Journal of Organic Chemistry: Synthetic Methodologies." ACS Publications, [Link]
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Organic Chemistry Portal. "Reduction of Nitriles." Organic-Chemistry.org,[Link]
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National Institutes of Health. "Trace Amine-Associated Receptor 1 (TAAR1) Pharmacology." PubMed Central,[Link]
